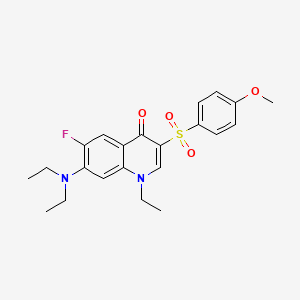

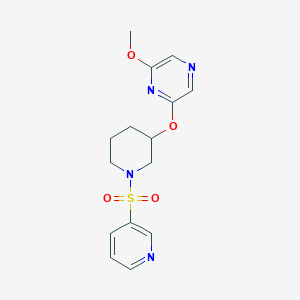

![molecular formula C23H17N3O4 B2714201 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-29-9](/img/structure/B2714201.png)

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

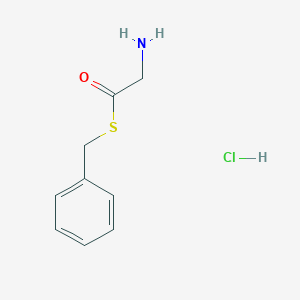

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities.

Wissenschaftliche Forschungsanwendungen

- Pharmaceutical Research Anti-Inflammatory Properties: 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (abbreviated as BMD-1) has been investigated for its anti-inflammatory effects. Researchers have explored its potential as a therapeutic agent for inflammatory conditions. Analgesic Activity: BMD-1 has also demonstrated analgesic properties. Its pain-relieving effects make it a promising candidate for pain management. Antioxidant Potential: The compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Benzamide Derivatives Synthesis : BMD-1 can serve as a precursor for the synthesis of benzamide derivatives. Notably, a green and efficient method involves direct condensation of benzoic acids and amines under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst .

- Advantages of the Method : This approach offers several advantages, including the use of a recoverable catalyst, short reaction times, simplicity, high yields, and eco-friendliness. Given the widespread use of benzamides in pharmaceuticals and other industries, this synthetic method holds considerable importance .

- Antibacterial Activity : Although not extensively studied, BMD-1 and related benzamides have shown varying degrees of antibacterial activity against common pathogens such as E. coli, K. pneumoniae, and S. aureus .

- Antiplatelet Properties : Some amide derivatives, including benzamides, exhibit antiplatelet activity, which could be relevant in cardiovascular research .

- Industrial Applications : Benzamides find use in industries such as paper, plastic, and rubber. Their versatility makes them valuable in material science and manufacturing processes .

- Intermediate in Therapeutic Agent Synthesis : BMD-1 serves as an intermediate product in the synthesis of therapeutic agents, making it relevant for drug development .

Chemical Synthesis and Catalysis

Biological Studies

Materials Science and Industry

Continuous Flow Synthesis

Wirkmechanismus

The mode of action of benzamides depends on their specific chemical structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins . The specific biochemical pathways affected by benzamides also depend on their targets. For example, some benzamides are known to inhibit histone deacetylases, affecting gene expression and resulting in various downstream effects .

In terms of pharmacokinetics, benzamides, like other drugs, undergo absorption, distribution, metabolism, and excretion (ADME) in the body. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .

The result of action of benzamides can vary widely, from anti-inflammatory and analgesic effects to anticancer activity, depending on the specific compound and its target .

Finally, the action environment of benzamides can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .

Eigenschaften

IUPAC Name |

4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c1-29-19-9-5-8-18(14-19)22-25-26-23(30-22)24-21(28)17-12-10-16(11-13-17)20(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHZRIKDGGWFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)

![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)

![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2714139.png)

![N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2714140.png)